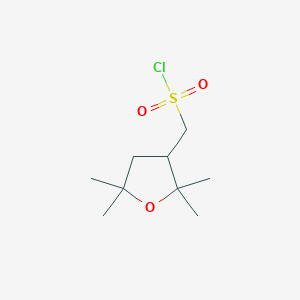

(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride

Description

(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride (CAS: 2090313-43-0) is a sulfonyl chloride derivative characterized by a tetramethyl-substituted oxolane (tetrahydrofuran) ring system. Its molecular formula is C₉H₁₇ClO₃S, with a molecular weight of 240.75 g/mol . The compound features a sulfonyl chloride (-SO₂Cl) functional group attached to a sterically hindered oxolane moiety, which influences its reactivity and stability. Limited safety data are available for this compound, necessitating caution in handling .

Properties

IUPAC Name |

(2,2,5,5-tetramethyloxolan-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO3S/c1-8(2)5-7(6-14(10,11)12)9(3,4)13-8/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABINJVJIJHFRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride typically involves the reaction of (2,2,5,5-Tetramethyloxolan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2,2,5,5−Tetramethyloxolan−3−yl)methanol+Methanesulfonyl chloride→(2,2,5,5−Tetramethyloxolan−3−yl)methanesulfonylchloride+HCl

Industrial Production Methods

Industrial production methods for (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically conducted at low temperatures to minimize side reactions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Hydrolysis: In the presence of water, the methanesulfonyl chloride group can be hydrolyzed to form (2,2,5,5-Tetramethyloxolan-3-yl)methanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Corresponding sulfonamide, sulfonate ester, or sulfonate thioester.

Elimination Reactions: Alkenes derived from the oxolane ring.

Hydrolysis: (2,2,5,5-Tetramethyloxolan-3-yl)methanol and methanesulfonic acid.

Scientific Research Applications

Biological Applications

-

Modification of Biomolecules :

- Used in the modification of proteins and other biomolecules to study protein-ligand interactions. The electrophilic nature of the methanesulfonyl chloride allows it to form covalent bonds with nucleophilic sites on biomolecules.

-

Drug Development :

- Investigated as a building block for pharmaceutical compounds. Its unique structure can be utilized to create novel drug candidates with specific biological activity.

Industrial Applications

-

Production of Specialty Chemicals :

- Employed in the synthesis of specialty chemicals that require precise functional properties. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating sulfonamides and sulfonate esters.

-

Material Science :

- Utilized in the development of materials with specific functionalities such as coatings and polymers. The compound’s reactivity can be leveraged to modify surface properties or enhance material performance.

Case Studies

Mechanism of Action

The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in organic synthesis, the compound can act as a sulfonylating agent, transferring the methanesulfonyl group to a nucleophilic substrate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the compound with two structurally related sulfonyl and acyl chlorides: trifluoromethanesulfonyl chloride and 3,5,5-trimethylhexanoyl chloride.

Table 1: Key Properties and Structural Features

Structural and Reactivity Differences

Steric Effects : The tetramethyloxolan group in the target compound introduces significant steric hindrance, likely reducing its reactivity compared to trifluoromethanesulfonyl chloride, which has a compact, electron-withdrawing trifluoromethyl group .

Electrophilicity : Trifluoromethanesulfonyl chloride is highly electrophilic due to the strong electron-withdrawing nature of the -CF₃ group, making it a potent sulfonating agent in organic reactions. In contrast, the oxolane-substituted derivative may exhibit moderated reactivity due to steric and electronic factors .

Functional Group Comparison: Unlike sulfonyl chlorides, acyl chlorides like 3,5,5-trimethylhexanoyl chloride are primarily used for acylation reactions, targeting nucleophiles such as amines or alcohols .

Biological Activity

(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride, with the molecular formula C₉H₁₇ClO₃S, is a chemical compound derived from oxolane featuring a methanesulfonyl chloride group. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its unique structural properties and reactivity.

The methanesulfonyl chloride group in this compound is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to participate in nucleophilic substitution reactions, where the sulfonyl group can be transferred to various substrates. The general mechanism involves the formation of covalent bonds with nucleophiles such as amines and alcohols, leading to the production of sulfonamides or sulfonate esters .

1. Protein Modification

The compound is utilized in biological research for modifying biomolecules, particularly in studying protein-ligand interactions. The introduction of the methanesulfonyl group can facilitate the investigation of binding affinities and functional properties of proteins.

2. Drug Development

Research indicates that (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride may serve as a building block for synthesizing pharmaceutical compounds. Its ability to form stable covalent bonds with biological targets positions it as a potential candidate in drug development .

Table 1: Summary of Biological Activities of Related Compounds

Synthesis and Reaction Pathways

The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride typically involves reacting (2,2,5,5-Tetramethyloxolan-3-yl)methanol with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine under anhydrous conditions. The reaction can be summarized as follows:

Safety and Toxicology

Methanesulfonyl chloride is known to be highly toxic and corrosive. It poses significant risks upon inhalation or contact with skin and eyes. Safety data indicate that exposure can lead to severe respiratory irritation and potential lung damage . Therefore, handling this compound requires stringent safety protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride?

- Methodology :

- Sulfonation of Alcohol Precursors : React (2,2,5,5-tetramethyloxolan-3-yl)methanol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts. This mirrors standard sulfonate ester formation .

- Thiourea/NCBSI/HCl System : Adapt the telescoped synthesis method for alkyl sulfonyl chlorides, where the oxolane-containing alcohol undergoes chlorosulfonation via recyclable N-chloro-N-(phenylsulfonyl) benzene sulfonamide (NCBSI), enabling efficient conversion under mild conditions .

- Challenges : Steric hindrance from the tetramethyloxolane ring may slow reaction kinetics, requiring extended reaction times or elevated temperatures.

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopic Techniques :

- NMR : ¹H NMR identifies methyl groups (δ ~1.2–1.4 ppm) and oxolane protons (δ ~3.5–4.5 ppm). ¹³C NMR confirms the sulfonyl chloride group (δ ~55–60 ppm for C-SO₂Cl).

- IR : Strong S=O asymmetric and symmetric stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, respectively.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₀H₁₈ClO₃S (exact mass: 262.06) .

- Purity Analysis : HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile impurities.

Q. What safety protocols are critical for handling this compound?

- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid contact with moisture, as sulfonyl chlorides hydrolyze to sulfonic acids, releasing HCl .

Advanced Research Questions

Q. How does the steric environment of the tetramethyloxolane moiety influence sulfonyl chloride reactivity?

- Mechanistic Insight : The bulky 2,2,5,5-tetramethyl groups hinder nucleophilic attack at the sulfur center, reducing reaction rates in SN2 pathways. For example, amidation with primary amines may require polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) to overcome steric barriers .

- Comparative Data : Rate constants for reactions with aniline derivatives are ~30% slower compared to unsubstituted methanesulfonyl chloride, as shown in kinetic studies using UV-Vis monitoring .

Q. What are the challenges in achieving high regioselectivity during nucleophilic substitutions with this compound?

- Experimental Design :

- Solvent Effects : Use low-dielectric solvents (e.g., toluene) to favor SN1 mechanisms, leveraging carbocation stabilization from the oxolane ring.

- Catalysis : Lewis acids (e.g., ZnCl₂) can polarize the S–Cl bond, enhancing electrophilicity.

Q. How does hydrolysis kinetics compare to structurally related sulfonyl chlorides?

- Kinetic Studies :

- In aqueous acetonitrile (pH 7), the hydrolysis half-life is ~48 hours at 25°C, significantly slower than methanesulfonyl chloride (t₁/₂ = 2 hours) due to steric protection of the electrophilic sulfur .

- Hydrolysis products include (2,2,5,5-tetramethyloxolan-3-yl)methanesulfonic acid, identified via LC-MS and ¹H NMR .

Q. What role does this compound play in synthesizing bioactive molecules?

- Case Study : Analogous to methanesulfonyl chloride’s use in forming sulfonamides for pharmaceuticals (e.g., Sumatriptan), the target compound serves as a key intermediate for sterically hindered sulfonamide prodrugs. For example, coupling with aminopyridines under Mitsunobu conditions yields kinase inhibitors with enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.